

On-Target Efficacy of Metabolex-36 Verified with Knockout Models: A Comparative Analysis

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Compound of Interest

Compound Name: Metabolex-36

Cat. No.: B608977

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Metabolex-36**'s performance against other GPR120 agonists, supported by experimental data. The critical role of knockout models in confirming the on-target effects of **Metabolex-36** is highlighted, offering a clear perspective on its mechanism of action.

Metabolex-36 is a potent and selective agonist for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). This receptor has garnered significant interest as a therapeutic target for metabolic disorders, including type 2 diabetes. Activation of GPR120 is linked to the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances glucose-stimulated insulin secretion. Crucially, the on-target effects of **Metabolex-36** have been unequivocally demonstrated through studies utilizing GPR120 null (knockout) mice, where its pharmacological activity is abolished in the absence of the receptor.

Comparative Performance of GPR120 Agonists

The following tables summarize the in vitro and in vivo performance of **Metabolex-36** in comparison to other known GPR120 agonists. The data is primarily drawn from studies directly comparing **Metabolex-36** with AZ13581837, and includes data on other relevant compounds for a broader context.

In Vitro Activity at GPR120

Compound	Assay	Species	EC50	Reference
Metabolex-36	DMR	Human	570 nM	[1]
DMR	Mouse	130 ± 20 nM	[2]	
Calcium Mobilization	Human	1.3 µM (IC50)	[1]	
β-arrestin Recruitment	Human	1400 ± 700 nM		
AZ13581837	DMR	Human	5.2 ± 0.4 nM	
DMR	Mouse	4.3 ± 0.6 nM	[2]	
β-arrestin Recruitment	Human	5.2 ± 0.4 nM		
GW9508	Calcium Mobilization	Human	0.77 ± 0.09 µM	[2]
Calcium Mobilization	Human (GPR40)	48 ± 0.7 nM	[2]	

EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. DMR (Dynamic Mass Redistribution) is a label-free assay to detect receptor activation.

In Vivo Glucose Lowering Effects

Compound	Model	Dose	Effect	Reference
Metabolex-36	Wild-type mice (OGTT)	30 mg/kg	Significantly improved glucose tolerance	
GPR120 null mice (OGTT)	30 mg/kg	No effect on glucose tolerance	[3]	
AZ13581837	Wild-type mice (OGTT)	18 mg/kg	Significantly improved glucose tolerance	
GPR120 null mice (IVGTT)	-	No effect		
GW9508	Diabetic mice	0.1 μ mol/kg (oral)	Reduced glycaemic excursion by 22-31%	[4]

OGTT (Oral Glucose Tolerance Test) and IVGTT (Intravenous Glucose Tolerance Test) are methods to assess glucose metabolism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Oral Glucose Tolerance Test (OGTT) in Mice

- Animal Model: Lean male wild-type and GPR120 null mice (27-32g body weight) are used.
- Fasting: Mice are fasted for 16 hours prior to the test.
- Compound Administration: **Metabolex-36** (10, 30, or 100 mg/kg) or vehicle is administered orally 60 minutes before the glucose challenge.[2]

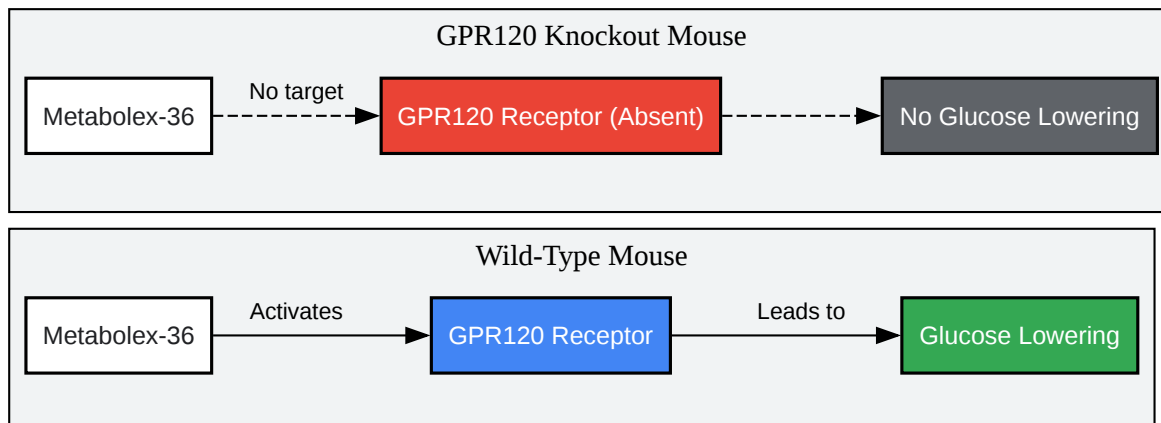
- Glucose Challenge: An oral glucose load of 2 g/kg is administered.[\[2\]](#)
- Blood Sampling: Blood glucose levels are measured at -30, 0, 10, 25, 40, 60, and 90 minutes post-glucose administration.[\[2\]](#)

In Vitro cAMP Production Assay in Mouse Islets

- Islet Isolation: Islets are isolated from both wild-type and GPR120 null mice.
- Cell Culture: Dispersed islet cells are prepared for the assay.
- Stimulation: Cells are stimulated with 10 μ M of **Metabolex-36**, AZ13581837, or a vehicle control.
- cAMP Measurement: Intracellular cAMP levels are determined using a suitable assay kit. Stimulation of dispersed wild-type mouse islet cells with 10 μ M **Metabolex-36** significantly reduced cAMP production compared to control cells.[\[2\]](#)
- Specificity Control: No effect on cAMP production is observed in islets from GPR120 null mice, confirming the on-target effect of the agonist.[\[2\]](#)

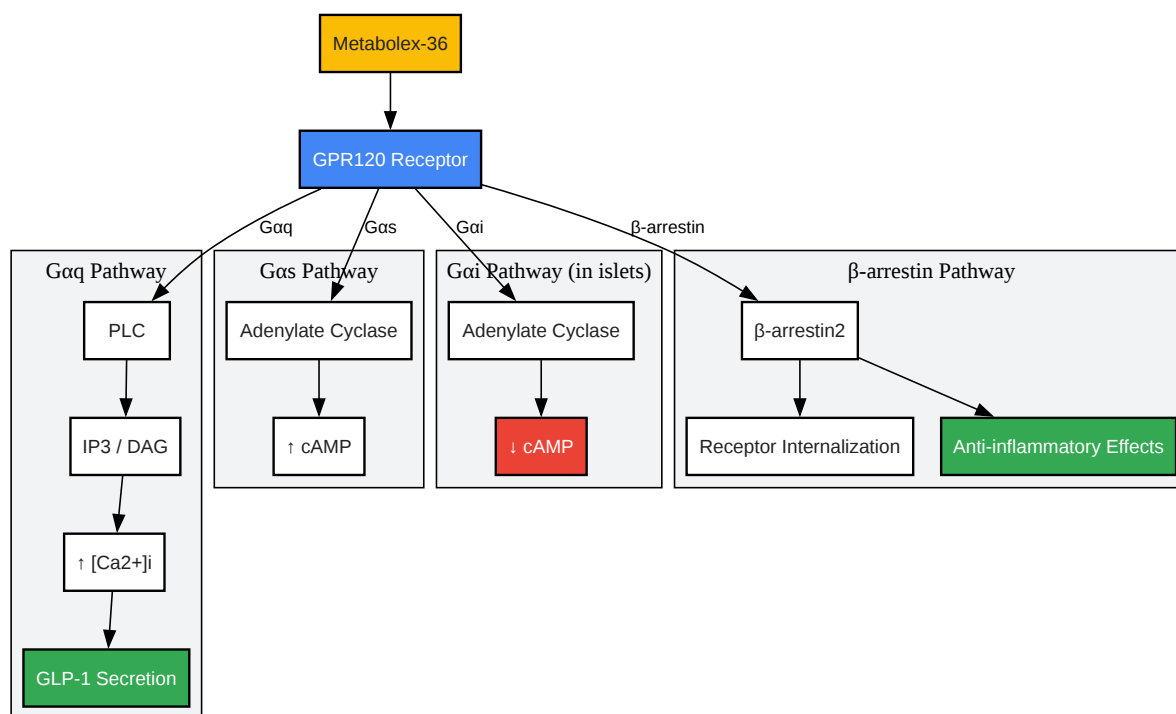
Visualizing the On-Target Effect and Signaling Pathway

The following diagrams illustrate the experimental logic for confirming the on-target effects of **Metabolex-36** and the downstream signaling pathways of GPR120.



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Caption: Experimental logic for confirming the on-target effect of **Metabolex-36** using GPR120 knockout mice.



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Caption: GPR120 signaling pathways activated by **Metabolex-36**.

In conclusion, the use of GPR120 knockout models has been instrumental in validating the on-target effects of **Metabolex-36**. The absence of a glucose-lowering effect in these models provides strong evidence that the therapeutic benefits of **Metabolex-36** are mediated specifically through the GPR120 receptor. This targeted action, coupled with its demonstrated efficacy in wild-type models, positions **Metabolex-36** as a promising candidate for further development in the treatment of metabolic diseases. The comparative data presented here

offers a valuable resource for researchers in the field to evaluate its potential relative to other GPR120 agonists.

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